molecular formula C17H14BrN3O2 B14110471 2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

Cat. No.: B14110471
M. Wt: 372.2 g/mol
InChI Key: LGYUVUCREKPWKS-UHFFFAOYSA-N
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Description

2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with bromine and methyl groups, an indene core, and a hydroxy group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 4,6-dimethyl-2-aminopyrimidine and brominating agents.

    Indene Core Construction: The indene core is constructed via a cyclization reaction, often involving a Friedel-Crafts acylation followed by cyclization.

    Coupling and Functionalization: The pyrimidine and indene moieties are coupled using a suitable linker, followed by functionalization to introduce the hydroxy group and the carbonimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonimidoyl group can be reduced to an amine.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine and hydroxy groups can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
  • N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-2-thienylformamide

Uniqueness

2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one stands out due to its unique combination of a pyrimidine ring, an indene core, and functional groups that confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that similar compounds may not exhibit.

Properties

IUPAC Name

2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYUVUCREKPWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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